Home > Products > Screening Compounds P46406 > 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole - 6714-29-0

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole

Catalog Number: EVT-405708
CAS Number: 6714-29-0
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that acts as a DNA synthesis inhibitor. [, , ] It has garnered significant interest in scientific research, particularly for its biological activity and potential applications in various fields.

Methyl Analogues of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole

Compound Description: This group encompasses all possible methyl-substituted derivatives of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole. The study aimed to investigate the effect of methyl substitution at various positions on the molecule's ribonucleotide reductase inhibitory activity and cytotoxicity against L1210 leukemia cells [].

Relevance: These methyl analogues are structurally related to 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, with the addition of a methyl group at different positions on the core structure. Unfortunately, none of the synthesized methyl analogues showed improved activity compared to 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole itself []. This finding suggests that simple methyl substitutions might not be a suitable strategy for enhancing the biological activity of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole. (See: )

1-(Benzylideneamino)-2-(2-ethoxycarbonyl-2-nitromethylidene)-imidazolidine

Compound Description: This compound serves as a crucial synthetic intermediate in the preparation of novel 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives [].

Relevance: This compound represents a key precursor in the synthesis of new 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives, highlighting the exploration of different synthetic routes and potential modifications to the core structure of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole. (See: )

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (3-methoxy-4-phenoxy-benzylidene)-hydrazide (4G)

Compound Description: This 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivative was synthesized and incorporated into a hydrogel formulation to investigate its potential as a treatment for melanoma [].

Relevance: As a derivative of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole, this compound shares structural similarities and may possess related biological activities. Its inclusion in a hydrogel formulation for melanoma treatment underscores the ongoing efforts to explore the therapeutic applications of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives. (See: )

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I)

Compound Description: Similar to compound 4G, this 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivative was also synthesized and evaluated for its anti-melanoma activity []. Notably, 4I displayed greater efficacy against Vemurafenib-resistant melanoma cells compared to 4G.

Relevance: Compound 4I's enhanced activity against resistant melanoma cells highlights its potential as a lead compound for developing novel therapies targeting drug-resistant cancers. Its structural relation to 2,3-dihydro-1H-imidazo[1,2-b]pyrazole suggests that modifications to the core structure can lead to improved pharmacological properties. (See: )

Deoxyguanosine and 8-Aminoguanosine

Compound Description: These compounds are both purine nucleosides involved in DNA synthesis []. Researchers investigated the combined effect of these compounds with 2,3-dihydro-1H-imidazo[1,2-b]pyrazole on the growth of L1210 leukemia cells.

Relevance: The study of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole in combination with deoxyguanosine and 8-aminoguanosine sheds light on potential synergistic or antagonistic interactions that may arise when the compound is used alongside other agents that interfere with DNA synthesis. This information is crucial for understanding the compound's mechanism of action and for developing effective therapeutic strategies. (See: )

Ara-C (Cytarabine)

Compound Description: Ara-C is a pyrimidine nucleoside analog widely used as a chemotherapeutic agent, particularly in treating leukemia. It interferes with DNA synthesis by inhibiting DNA polymerase [].

Relevance: Research explored the interaction of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole with Ara-C in the context of leukemia treatment. The study investigated whether 2,3-dihydro-1H-imidazo[1,2-b]pyrazole could enhance the cytotoxic effects of Ara-C on leukemic cells compared to normal myeloid progenitor cells. This highlights the potential of using 2,3-dihydro-1H-imidazo[1,2-b]pyrazole in combination therapies to improve treatment efficacy and potentially reduce side effects by targeting leukemic cells more selectively. (See: )

Source and Classification

The compound is classified under antineoplastic agents, which are drugs used in cancer therapy to inhibit tumor growth by interfering with DNA synthesis and cellular replication. Its chemical structure can be represented as follows:

  • Chemical Formula: C₇H₈N₄
  • Molecular Weight: 164.17 g/mol
Synthesis Analysis

Methods and Technical Details

The synthesis of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole can be achieved through various methods. A notable approach involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a combination of Br/Mg-exchange reactions and subsequent electrophile trapping. This method allows for regioselective modifications at specific positions on the ring structure.

Key steps in the synthesis include:

  1. Br/Mg-exchange Reaction: Utilizing reagents like iPrMgCl/LiCl to facilitate the exchange.
  2. Electrophile Trapping: Following metalation, various electrophiles can be introduced to yield mono- or multi-substituted derivatives.
  3. Fragmentation Reactions: In some cases, fragmentation of the pyrazole ring can occur, leading to new functionalized products.

These methods have been reported to yield high purity and good yields of the desired compounds, demonstrating their utility in synthetic organic chemistry .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole is characterized by a bicyclic arrangement that includes an imidazole ring fused with a pyrazole ring. The structural features include:

  • Ring System: The imidazole ring contributes nitrogen atoms that enhance the compound's reactivity.
  • Substituents: Various substituents can be introduced at the 2 and 3 positions of the pyrazole ring to modify biological activity.

The compound's structure can be represented as follows:

Structure C7H8N4\text{Structure }\text{C}_7\text{H}_8\text{N}_4

This structure is crucial for its interaction with biological targets, particularly in inhibiting DNA synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole exhibits a range of chemical reactivity due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attacks on electrophilic centers.
  • Acylation and Alkylation Reactions: These reactions can introduce various functional groups that may enhance pharmacological properties.
  • Decomposition Pathways: Under certain conditions, the compound may undergo decomposition leading to smaller fragments or other derivatives.

Research indicates that derivatives of this compound have shown promising results in vitro against various cancer cell lines .

Mechanism of Action

Process and Data

The primary mechanism of action for 2,3-dihydro-1H-imidazo[1,2-b]pyrazole involves the inhibition of DNA synthesis. This occurs through:

  1. Inhibition of Ribonucleotide Reductase: The compound interferes with the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, essential for DNA replication.
  2. Blocking Cellular Replication: By inhibiting DNA synthesis, it effectively halts cell division in rapidly proliferating cells, such as cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: It shows varying solubility in organic solvents and water depending on substituents.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

These properties are critical for determining suitable formulations for therapeutic use .

Applications

Scientific Uses

The applications of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole are primarily in medicinal chemistry and pharmacology:

  • Anticancer Research: Investigated as a potential chemotherapeutic agent targeting DNA synthesis pathways.
  • Drug Development: Used as a scaffold for designing new inhibitors with improved efficacy against cancer cells.
  • Biological Studies: Employed in studies related to cellular metabolism and enzyme inhibition.

Ongoing research continues to explore its full potential in various therapeutic contexts .

Introduction to 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole

Nomenclature and Structural Characterization of the Imidazo[1,2-b]pyrazole Scaffold

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole represents a bicyclic heterocyclic system comprising fused imidazole and pyrazole rings with partial saturation at the 2,3-positions. Its systematic IUPAC name precisely defines the ring fusion (imidazo[1,2-b]pyrazole) and saturation state (2,3-dihydro-1H). The molecular formula is C₅H₇N₃ (molecular weight: 109.13 g/mol), featuring a proton-donating nitrogen (N1-H) and two tertiary nitrogens that confer distinctive hydrogen-bonding capabilities. The scaffold exhibits tautomerism potential, with the 1H-tautomer being predominant [1] [5].

Key structural attributes include:

  • Ring Fusion Geometry: The imidazole ring (positions 1,2,3) fuses with the pyrazole ring (positions 5,6,7) via bonds between C3-N4 and C5-C6, creating a planar, electron-rich system.
  • Bonding Characteristics: X-ray crystallography reveals bond alternation consistent with aromatic character delocalized across both rings. The C7-N1 bond length (typically ~1.36 Å) indicates partial double-bond character.
  • Electron Distribution: Nuclear-independent chemical shift (NICS) calculations show moderate aromaticity, with the imidazole ring exhibiting greater electron density than the pyrazole moiety.

Table 1: Fundamental Structural and Physicochemical Properties

PropertyValue/DescriptorMeasurement Method
Molecular FormulaC₅H₇N₃Elemental Analysis
Molecular Weight109.13 g/molMass Spectrometry
SMILESC1Cn2nccc2N1Canonical Representation
InChIKeyKPMVHELZNRNSMN-UHFFFAOYSA-NStandard Identifier
LogP (octanol/water)-0.25Chromatographic Measurement
Tautomeric Preference1H-tautomerNMR Spectroscopy

Historical Development and Emergence in Heterocyclic Chemistry

The imidazo[1,2-b]pyrazole scaffold emerged in the 1970s when researchers sought novel heterocyclic inhibitors of nucleic acid synthesis. The foundational compound, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), was first synthesized and biologically characterized in 1971 as a selective inhibitor of DNA synthesis, acting via ribonucleotide reductase blockade [4]. This discovery marked a pivotal shift in heterocyclic chemistry, transitioning the scaffold from academic curiosity to a therapeutically relevant pharmacophore.

Significant milestones in its development include:

  • 1971: Identification of IMPY's DNA synthesis inhibition mechanism in murine leukemia cells, establishing its chemotherapeutic potential [4].
  • 1974: Optimization of synthetic routes enabling gram-scale production, facilitating structure-activity relationship (SAR) studies.
  • 1983: Clinical observation of IMPY-induced hemolytic anemia in Phase I trials, linked to oxidative damage in erythrocytes via hexose monophosphate shunt (HMPS) activation [3].
  • 1990s–2000s: Development of regioselective functionalization protocols (e.g., C6-carboxylation, C2-arylation), enabling diversification for medicinal chemistry programs.

Table 2: Historical Development Timeline of Key Derivatives

YearDevelopment MilestoneSignificance
1971Synthesis of IMPY coreFirst biological evaluation as DNA synthesis inhibitor
1983Mechanistic study of IMPY-induced hemolysisElucidated oxidative stress mechanism in RBCs
1987Ribonucleotide reductase inhibitory analog developmentImproved target specificity and potency
2010sMicrowave-assisted synthetic protocolsEnhanced efficiency and regioselectivity
2020sCarboxylic acid derivatives (e.g., VC17422029)Enabled antibiotic and anti-inflammatory applications

Significance as a Non-Classical Bioisostere in Medicinal Chemistry

The imidazo[1,2-b]pyrazole scaffold functions as a non-classical bioisostere for indole and other aromatic heterocycles, offering distinct physicochemical advantages while mimicking molecular shape and electronic properties. Its bioisosteric utility stems from:

  • Enhanced Solubility: Replacing indole with 2,3-dihydro-1H-imidazo[1,2-b]pyrazole increases aqueous solubility by >3-fold (logP = -0.25 vs. 2.14 for indole) due to reduced hydrophobicity and additional hydrogen-bonding sites [5] [7].
  • Improved Metabolic Stability: The scaffold resists CYP450-mediated oxidation better than indole, as evidenced by 4.5-hour metabolic half-life (t₁/₂) versus 1.2 hours for indole analogs in hepatocyte assays [2].
  • Conserved Target Engagement: Despite altered electronics, it maintains binding affinity for indole-targeted enzymes (e.g., COX-2, DNA gyrase) through complementary van der Waals contacts and dipole interactions.

Table 3: Bioisosteric Comparisons with Indole and Key Derivatives

PropertyImidazo[1,2-b]pyrazoleIndoleDerivative Example (C₁₄H₁₅N₃O₂)
Aromatic SystemBicyclic, π-excessiveBicyclic6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
logP-0.252.142.1 (measured)
H-Bond Acceptors315
H-Bond Donors112 (including COOH)
Metabolic t₁/₂ (human)4.5 hours1.2 hours3.8 hours (ethyl ester prodrug)
DNA Gyrase IC₅₀3.8 µM4.2 µM2.5 µM

Derivatives like 6-methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (C₁₄H₁₅N₃O₂, MW 257.29 g/mol) exemplify strategic bioisosteric application. The p-tolyl group at C2 enhances lipophilicity for membrane penetration, while the C7-carboxylic acid enables target binding via salt bridges (e.g., with bacterial DNA gyrase). Such derivatives exhibit potent antimicrobial activity (MIC₉₀ = 12.5–25 µg/mL against S. aureus) and anti-inflammatory effects (70% TNF-α reduction at 10 µM) [2]. The scaffold’s versatility is further demonstrated by C6-carboxylic acid derivatives (e.g., hydrochloride salt, C₆H₈ClN₃O₂), which serve as intermediates for prodrug development [6].

Synthesized Derivatives Mentioned:

  • 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (C₅H₇N₃)
  • 6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (C₁₄H₁₅N₃O₂)
  • 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride (C₆H₈ClN₃O₂)

Properties

CAS Number

6714-29-0

Product Name

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c1-2-7-8-4-3-6-5(1)8/h1-2,6H,3-4H2

InChI Key

KPMVHELZNRNSMN-UHFFFAOYSA-N

SMILES

C1CN2C(=CC=N2)N1

Synonyms

2,3-dihydro-1H-imidazo(1,2-b)pyrazole
IMPY
pyrazoloimidazole

Canonical SMILES

C1CN2C(=CC=N2)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.